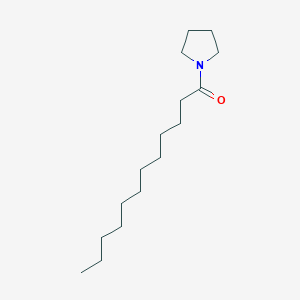

1-(Pyrrolidin-1-yl)dodecan-1-one

Description

1-(Pyrrolidin-1-yl)dodecan-1-one is an organic compound that belongs to the class of amides. It is characterized by a pyrrolidine ring attached to a dodecanone chain. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Properties

IUPAC Name |

1-pyrrolidin-1-yldodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-13-16(18)17-14-11-12-15-17/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVISXRNXOQBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289346 | |

| Record name | 1-(pyrrolidin-1-yl)dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70974-45-7 | |

| Record name | NSC60381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(pyrrolidin-1-yl)dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-yl)dodecan-1-one can be synthesized through the base-catalyzed coupling of pyrrolidine with a dodecyl halide (such as dodecyl chloride or bromide). The reaction typically involves the use of a strong base like sodium hydride (NaH) to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)dodecan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Pyrrolidin-1-yl)dodecan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly as a penetration enhancer for transdermal drug delivery.

Industry: The compound is used in the formulation of various industrial products, including cosmetics and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)dodecan-1-one involves its interaction with biological membranes. The compound is known to enhance the permeability of the skin, allowing for increased absorption of drugs. This is achieved through its ability to disrupt the lipid bilayer of the skin, facilitating the penetration of active pharmaceutical ingredients .

Comparison with Similar Compounds

1-(Pyrrolidin-1-yl)hexadecan-1-one: Similar in structure but with a longer alkyl chain.

1-(Pyrrolidin-1-yl)cyclohexane: Contains a cyclohexane ring instead of a dodecanone chain.

1-(Pyrrolidin-1-yl)benzonitrile: Contains a benzonitrile group instead of a dodecanone chain

Uniqueness: 1-(Pyrrolidin-1-yl)dodecan-1-one is unique due to its specific combination of a pyrrolidine ring and a dodecanone chain, which imparts distinct physicochemical properties and biological activities. Its ability to enhance skin permeability makes it particularly valuable in transdermal drug delivery applications .

Biological Activity

1-(Pyrrolidin-1-yl)dodecan-1-one, also known by its CAS number 70974-45-7, is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, including its effects on neurotransmitter systems and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a dodecanone chain with a pyrrolidine ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.41 g/mol |

| CAS Number | 70974-45-7 |

Research indicates that compounds with similar structures to this compound may interact with various biological targets, particularly in the central nervous system. The presence of the pyrrolidine ring suggests potential modulation of neurotransmitter receptors, such as dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

This compound has been studied for several pharmacological effects:

- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative conditions.

- Antidepressant Activity : Due to its interaction with neurotransmitter systems, it may possess antidepressant-like effects, as observed in animal models.

Toxicological Profile

While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity. It is essential to evaluate its safety profile through comprehensive toxicological assessments.

Study 1: Neuropharmacological Evaluation

A study conducted on a series of pyrrolidine derivatives, including this compound, revealed significant activity in modulating serotonin receptors. The findings indicated enhanced serotonergic activity leading to improved mood-related behaviors in rodent models .

Study 2: Antioxidant Properties

Another research effort focused on the antioxidant properties of pyrrolidine derivatives. The results demonstrated that compounds structurally similar to this compound exhibited notable free radical scavenging activity, suggesting potential applications in oxidative stress-related disorders .

Study 3: Behavioral Studies

In behavioral studies assessing anxiety and depression-like symptoms, this compound showed promise in reducing anxiety behaviors in mice. This was measured using standard tests such as the elevated plus maze and forced swim test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.